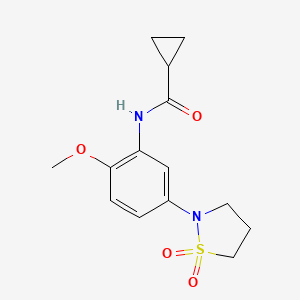
3-(3,4-dichlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dichlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)urea, also known as DPU-4, is a synthetic compound that has been of interest to the scientific community due to its potential applications in the field of medicinal chemistry. DPU-4 belongs to the class of urea derivatives and has shown promising results in various scientific studies for its pharmacological activities.
Applications De Recherche Scientifique
Urea Derivatives in Biosensors
Urea derivatives are instrumental in the development of biosensors, particularly for the detection and quantification of urea concentrations. These sensors are crucial in medical diagnostics and environmental monitoring. Urea biosensors utilize enzyme urease as a bioreceptor element, and their development involves various materials like nanoparticles and conducting polymers to improve sensitivity and stability (Botewad, Gaikwad, Girhe, Thorat, & Pawar, 2021).
Urease Inhibitors in Medicine
Urease inhibitors have been researched for their potential applications in treating gastric and urinary tract infections caused by urease-producing pathogens. These studies explore various chemical classes of urease inhibitors, indicating a wide application of urea derivatives in developing new therapeutic agents (Kosikowska & Berlicki, 2011).
Ureas in Drug Design
Ureas, due to their unique hydrogen-binding capabilities, play a significant role in drug design. They are incorporated in small molecules displaying a broad range of bioactivities. Research on urea derivatives as modulators of biological targets such as kinases and proteases emphasizes the versatility of ureas in medicinal chemistry (Jagtap, Kondekar, Sadani, & Chern, 2017).
Urea Metabolism and Regulation in Agriculture
In agriculture, urea metabolism and its regulation by bacterial urease in ruminants are of significant interest. Urea is an economical nitrogen source for ruminants, and understanding its metabolism can lead to improved efficiency in its use. Studies on urea-degrading bacteria and urea nitrogen metabolism in ruminants contribute to developing strategies to enhance urea utilization efficiency (Jin, Zhao, Zheng, Beckers, & Wang, 2018).
Environmental Impact of Urea-Based Herbicides
Research on the environmental impact of urea-based herbicides such as phenylureas addresses the ecological risks posed by their use in agriculture. Understanding the biological effects of these herbicides on non-target species, particularly in aquatic environments, is crucial for developing safer agricultural practices (Marlatt & Martyniuk, 2017).
Propriétés
IUPAC Name |
3-(3,4-dichlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O2/c1-25-14-7-5-13(6-8-14)23(17-3-2-10-21-17)18(24)22-12-4-9-15(19)16(20)11-12/h4-9,11H,2-3,10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGUTUKYHDDYQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

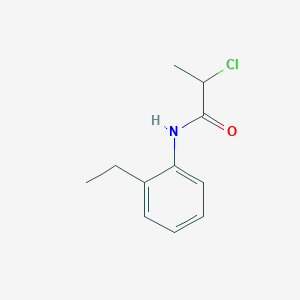
![(E)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B3007073.png)
![N~4~-(4-chlorophenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3007076.png)
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide](/img/structure/B3007077.png)
![4-[(1H-imidazol-1-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3007078.png)
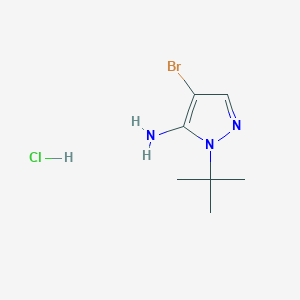

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2,6-difluorophenylsulfonamido)propanamide](/img/structure/B3007081.png)
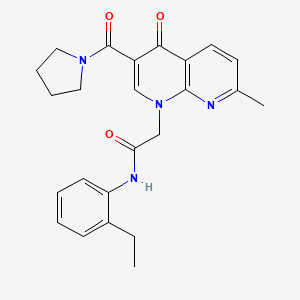
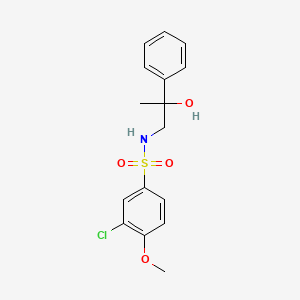
![2-(2-(indolin-1-yl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3007085.png)
![N'-(4-chlorobenzoyl)-2-[(4-chlorophenyl)sulfanyl]ethanehydrazonamide](/img/structure/B3007086.png)
![3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide](/img/structure/B3007087.png)
